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molecular formula C8H10BrNO B8630061 2-Bromo-6-(2-methoxyethyl)pyridine CAS No. 1093879-47-0

2-Bromo-6-(2-methoxyethyl)pyridine

Cat. No. B8630061
M. Wt: 216.07 g/mol
InChI Key: MKPRHUMWXADVAI-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

A solution of sodium hydride (59 mg, 1.49 mmol) in tetrahydrofuran (2 ml) was cooled to 0° C. in an ice bath. 2-(6-Bromopyridin-2-yl)ethanol (Example 235 Step 3) (100 mg, 0.49 mmol) in tetrahydrofuran (2 ml) was added dropwise and the reaction was allowed to warm to room temperature. After 45 minutes at room temperature, the reaction was cooled to 0° C., followed by the addition of methyl iodide (0.09 ml, 1.49 mmol). The reaction was then allowed to warm to room temperature. Upon completion, the reaction was cooled to 0° C. and water was added dropwise. Ethyl acetate was then added and the layers were separated. The organic layer was then dried over sodium sulfate, filtered and concentrated. Purification of the crude residue by silica gel chromatography afforded the title compound.
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.09 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[N:9]=[C:8]([CH2:10][CH2:11][OH:12])[CH:7]=[CH:6][CH:5]=1.[CH3:13]I.O>O1CCCC1.C(OCC)(=O)C>[Br:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([CH2:10][CH2:11][O:12][CH3:13])[N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
59 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=CC=CC(=N1)CCO
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.09 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue by silica gel chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=NC(=CC=C1)CCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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